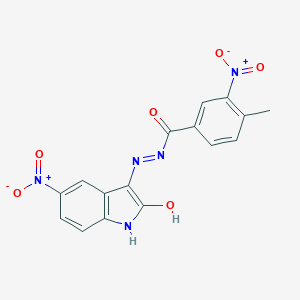

(Z)-4-methyl-3-nitro-N'-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(Z)-4-methyl-3-nitro-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide” is likely a complex chemical compound. Its structure suggests that it belongs to the class of compounds known as indole derivatives . Indole derivatives are important in diverse scientific research, with applications ranging from medicinal chemistry to materials science.

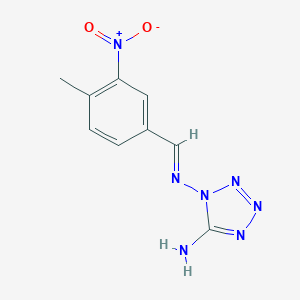

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains an indole core (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring), substituted with various functional groups .

Scientific Research Applications

(Z)-4-methyl-3-nitro-N'-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide has been extensively studied for its potential therapeutic applications. It has been found to possess antimicrobial, anticancer, and anti-inflammatory activities. This compound has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been found to exhibit potent antibacterial and antifungal activities against a wide range of microorganisms.

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Some indole derivatives have been found to inhibit hiv-1 replication by a multitarget mechanism of action . It’s possible that (Z)-4-methyl-3-nitro-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide may interact with its targets in a similar manner, leading to changes in the function of these targets.

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, suggesting that they may affect a variety of biochemical pathways . For example, some indole derivatives have been reported to have antiviral activity, suggesting that they may affect viral replication pathways .

Result of Action

Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could have a variety of effects at the molecular and cellular level.

Advantages and Limitations for Lab Experiments

(Z)-4-methyl-3-nitro-N'-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. This compound has been found to exhibit potent biological activities at relatively low concentrations, making it a useful tool for studying various cellular processes. However, this compound also has some limitations. It has poor solubility in water, which can limit its use in certain experiments. This compound can also exhibit cytotoxic effects at high concentrations, which can complicate its use in cell-based assays.

Future Directions

For research on (Z)-4-methyl-3-nitro-N'-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide include:

1. Investigation of the mechanism of action of this compound at the molecular level.

2. Evaluation of the pharmacokinetic and pharmacodynamic properties of this compound in animal models.

3. Development of this compound derivatives with improved solubility and bioavailability.

4. Examination of the potential of this compound as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and infectious diseases.

Conclusion:

This compound is a synthetic compound that has shown promising biological activities in preclinical studies. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory activities. This compound has several advantages for lab experiments, including its stability and potency. However, it also has some limitations, such as poor solubility in water and cytotoxic effects at high concentrations. Further research is needed to explore the full therapeutic potential of this compound and to develop new drugs based on this compound.

Synthesis Methods

(Z)-4-methyl-3-nitro-N'-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide can be synthesized by the condensation reaction between 4-methyl-3-nitrobenzoic acid hydrazide and 5-nitro-2-oxoindoline-3-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is purified by recrystallization to obtain pure this compound.

properties

IUPAC Name |

N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-4-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N5O6/c1-8-2-3-9(6-13(8)21(26)27)15(22)19-18-14-11-7-10(20(24)25)4-5-12(11)17-16(14)23/h2-7,17,23H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXGYHQJHOOTKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone](/img/structure/B403573.png)

![N-[2-(allyloxy)-3,5-diiodobenzylidene]-N-(5-amino-1H-tetraazol-1-yl)amine](/img/structure/B403576.png)